molecular formula C20H28O3 B016741 15-Hydroxydehydroabietic acid CAS No. 54113-95-0

15-Hydroxydehydroabietic acid

Cat. No.: B016741
CAS No.: 54113-95-0
M. Wt: 316.4 g/mol
InChI Key: ILQLITDRYFHAGM-NSISKUIASA-N
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Description

15-Hydroxydehydroabietic acid is an organic compound derived from plant sources, specifically from the leaves of armand pine. It is a diterpene compound with the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol . This compound is a rare natural derivative of abietic acid and is known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Hydroxydehydroabietic acid is typically synthesized through the catalytic oxidation of dehydroabietic acid. Common catalysts used in this process include hydrogen peroxide, manganese dioxide, and sodium perborate . The reaction conditions often involve moderate temperatures and controlled environments to ensure the selective hydroxylation at the C-15 position.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 15-Hydroxydehydroabietic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dehydroabietic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, manganese dioxide, and sodium perborate under moderate temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines in the presence of a suitable base.

Major Products:

Scientific Research Applications

15-Hydroxydehydroabietic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

15-Hydroxydehydroabietic acid is unique among abietane diterpenoids due to its specific hydroxylation at the C-15 position. Similar compounds include:

The presence of the hydroxyl group at the C-15 position in this compound enhances its reactivity and bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQLITDRYFHAGM-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307837
Record name 15-Hydroxydehydroabietic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54113-95-0
Record name 15-Hydroxydehydroabietic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54113-95-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Hydroxydehydroabietic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Hydroxydehydroabietic acid
Source EPA DSSTox
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Record name 54113-95-0
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Record name 15-HYDROXYDEHYDROABIETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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